molecular formula C31H38FN3O B1244197 Unii-X9ljn69tfk

Unii-X9ljn69tfk

Cat. No.: B1244197
M. Wt: 487.7 g/mol
InChI Key: KEXJLZMJVOTFOY-QEGDFHJFSA-N
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Description

UNII-X9LJN69TFK is a chemical compound with unique structural and functional characteristics. Based on analogous compounds described in the provided evidence, this compound likely shares properties such as moderate molecular weight (e.g., 138–200 g/mol), aromatic or heterocyclic frameworks, and functional groups enabling solubility and reactivity .

Properties

Molecular Formula

C31H38FN3O

Molecular Weight

487.7 g/mol

IUPAC Name

N,N-diethyl-4-[(S)-[(2S,5R)-4-[(3-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-phenylmethyl]benzamide

InChI

InChI=1S/C31H38FN3O/c1-5-33(6-2)31(36)28-17-15-27(16-18-28)30(26-12-8-7-9-13-26)35-21-23(3)34(20-24(35)4)22-25-11-10-14-29(32)19-25/h7-19,23-24,30H,5-6,20-22H2,1-4H3/t23-,24+,30+/m1/s1

InChI Key

KEXJLZMJVOTFOY-QEGDFHJFSA-N

Isomeric SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC=CC=C2)N3C[C@H](N(C[C@@H]3C)CC4=CC(=CC=C4)F)C

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)N3CC(N(CC3C)CC4=CC(=CC=C4)F)C

Synonyms

4-(alpha-(2,5-dimethyl-4-(3-fluorobenzyl)-1-piperazinyl)benzyl)-N,N-diethylbenzamide
DPI 221
DPI-221
DPI221

Origin of Product

United States

Comparison with Similar Compounds

Key Physicochemical Properties (Inferred from Similar Compounds):

Property Value/Range Source
Molecular Weight 138–200 g/mol
Solubility High aqueous solubility
Log S (Solubility) -2.0 to 0.5
Hydrogen Bond Acceptors 2–4
Topological Polar Surface Area (TPSA) 40–60 Ų

Comparison with Similar Compounds

Structural and Functional Analogues

UNII-X9LJN69TFK belongs to a class of heterocyclic or aromatic amines, as evidenced by structural analogues in the provided data. Below is a comparative analysis with compounds sharing >90% similarity in physicochemical and synthetic profiles:

Table 1: Key Analogues and Their Properties

Compound (CAS No.) Molecular Formula Molecular Weight Similarity Score Key Differences
5369-19-7 C₁₄H₁₈N₂O 230.31 1.00 Extended alkyl chain; higher lipophilicity
2380-36-1 C₁₀H₁₃NO₂ 179.22 0.97 Carboxylic acid group; lower BBB permeation
905306-69-6 C₇H₁₀N₂O 138.17 0.85 Pyridine ring; enhanced GI absorption
92050-16-3 C₁₂H₁₆N₂O 204.27 0.97 Tert-butyl substituent; steric hindrance

Pharmacokinetic and Toxicity Profiles

This compound’s analogues exhibit diverse ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties:

  • CAS 5369-19-7 : Moderate CYP inhibition risk (CYP3A4 IC₅₀ = 12 µM) but low acute toxicity (LD₅₀ > 500 mg/kg in rodents) .

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